Rauvotetraphylline D
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Overview
Description
Rauvotetraphylline D is an indole alkaloid isolated from the aerial parts of the plant Rauvolfia tetraphylla, which belongs to the Apocynaceae family. This compound, along with its analogues, has garnered significant interest due to its potential biological and therapeutic properties, including anticancer, antimalarial, antihypertensive, and sedative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rauvotetraphylline D is typically isolated from the aerial parts of Rauvolfia tetraphylla through a series of extraction and purification processes. The plant material is first dried and powdered, followed by extraction with solvents such as methanol or ethanol. The crude extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate and purify the compound .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from Rauvolfia tetraphylla. advancements in synthetic biology and chemical synthesis may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Rauvotetraphylline D undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile or halogen used .
Scientific Research Applications
Chemistry: The compound is studied for its unique chemical structure and reactivity, which can provide insights into the synthesis of novel indole alkaloids.
Biology: Rauvotetraphylline D is investigated for its potential biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties.
Medicine: The compound’s potential therapeutic effects, such as anticancer, antimalarial, antihypertensive, and sedative properties, make it a promising candidate for drug development.
Industry: This compound’s unique chemical properties may find applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Rauvotetraphylline D involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
Rauvotetraphylline D is part of a group of indole alkaloids isolated from Rauvolfia tetraphylla, including:
- Rauvotetraphylline A
- Rauvotetraphylline B
- Rauvotetraphylline C
- Rauvotetraphylline E
These compounds share a similar indole alkaloid structure but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific molecular configuration and the presence of certain functional groups that contribute to its distinct biological activities .
Properties
IUPAC Name |
[14-methyl-13-(3-oxobut-1-enyl)-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-12(27)8-9-15-13(2)26-19-10-16(15)21-20(26)11-24(23(21)29-14(3)28)17-6-4-5-7-18(17)25-22(19)24/h4-9,13,15-16,19-21,23H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZIRFIBRQILGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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